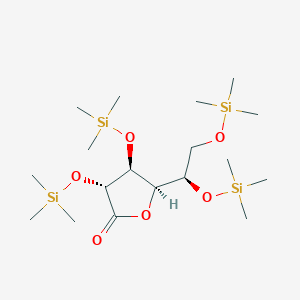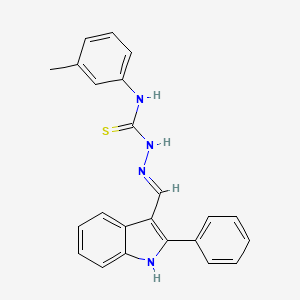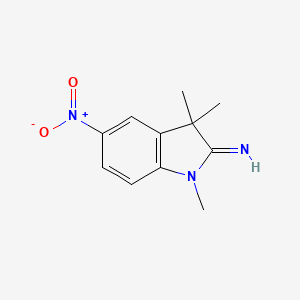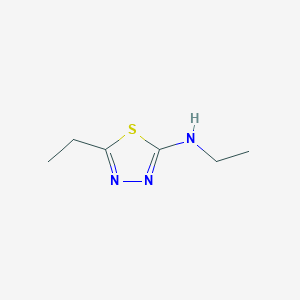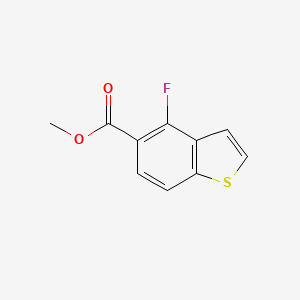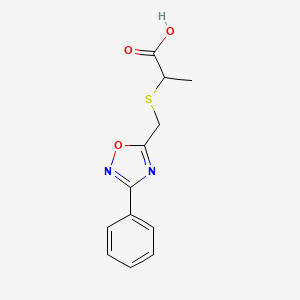
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopropionic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl group and other substituents on the oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
Applications De Recherche Scientifique
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients.
Materials Science: Oxadiazole derivatives are used in the development of fluorescent dyes, OLEDs, and sensors due to their unique electronic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, leveraging its reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is unique due to its specific combination of the oxadiazole ring and thiopropionic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61560-12-1 |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-8(12(15)16)18-7-10-13-11(14-17-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16) |
Clé InChI |
XPLIFJPPGGRXNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


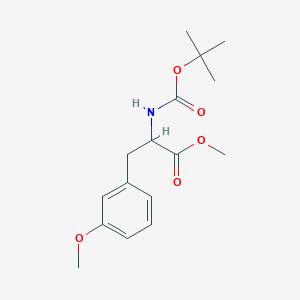
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
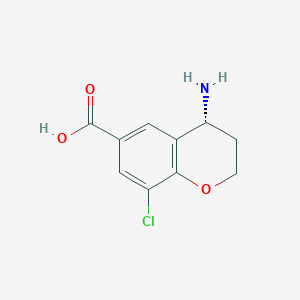
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
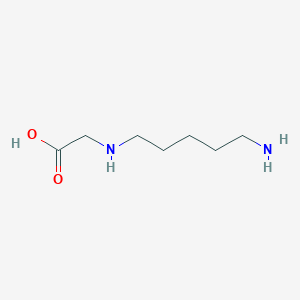
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
